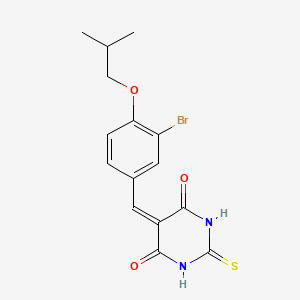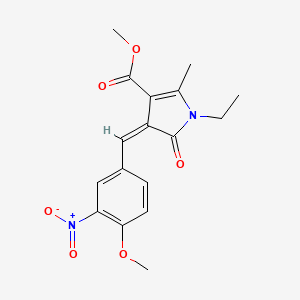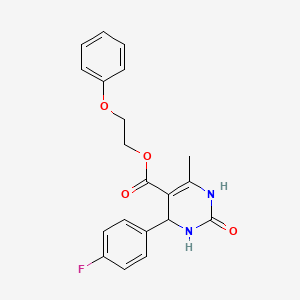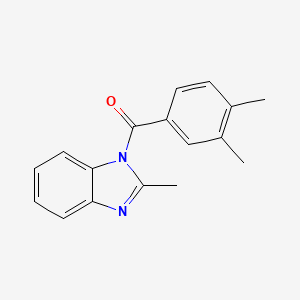
5-(3-bromo-4-isobutoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-bromo-4-isobutoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione (referred to as BIBP) is a chemical compound that has been widely studied for its potential applications in scientific research. It is a member of the pyrimidine family of compounds, which are known for their diverse biological activities. In
科学的研究の応用
BIBP has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cardiovascular disease, and cancer. In neuroscience, BIBP has been shown to block the actions of neuropeptide Y (NPY), a neurotransmitter that is involved in regulating appetite, stress, and anxiety. This makes BIBP a potential candidate for the development of drugs that target NPY signaling pathways.
In cardiovascular disease, BIBP has been investigated as a potential treatment for hypertension and heart failure. It has been shown to block the actions of angiotensin II, a hormone that regulates blood pressure and fluid balance in the body. This makes BIBP a potential candidate for the development of drugs that target the renin-angiotensin-aldosterone system (RAAS).
In cancer research, BIBP has been studied for its potential to inhibit the growth and spread of cancer cells. It has been shown to block the actions of endothelin-1, a protein that is involved in promoting tumor angiogenesis and metastasis.
作用機序
The mechanism of action of BIBP involves its ability to bind to and block the actions of specific receptors in the body. In particular, BIBP has been shown to bind to the NPY Y1 and Y4 receptors, the angiotensin II type 1 receptor (AT1R), and the endothelin A receptor (ETA). By blocking these receptors, BIBP can inhibit the downstream signaling pathways that are involved in regulating physiological processes such as appetite, blood pressure, and tumor growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BIBP depend on the specific receptor that it is targeting. In general, BIBP has been shown to reduce appetite, lower blood pressure, and inhibit tumor growth in animal models. These effects are likely due to its ability to block the actions of NPY, angiotensin II, and endothelin-1, respectively.
実験室実験の利点と制限
One advantage of using BIBP in lab experiments is its specificity for certain receptors. By selectively targeting these receptors, BIBP can provide insights into the specific physiological processes that they regulate. However, one limitation of using BIBP is that it may not accurately reflect the complex interactions between multiple signaling pathways that occur in vivo.
将来の方向性
There are several future directions for research on BIBP. One area of interest is the development of BIBP-based drugs for the treatment of hypertension, heart failure, and cancer. Another area of interest is the investigation of the role of NPY signaling pathways in neurological disorders such as anxiety and depression. Finally, the development of new synthesis methods for BIBP may enable the production of analogues with improved potency and selectivity for specific receptors.
合成法
The synthesis method for BIBP involves a multi-step process that begins with the reaction of 3-bromo-4-isobutoxybenzaldehyde with thiourea to form the corresponding thiosemicarbazide. This intermediate is then reacted with ethyl acetoacetate to yield the pyrimidinedione core of the molecule. Finally, the resulting product is treated with an aldehyde to form the imine linkage and complete the synthesis of BIBP.
特性
IUPAC Name |
5-[[3-bromo-4-(2-methylpropoxy)phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O3S/c1-8(2)7-21-12-4-3-9(6-11(12)16)5-10-13(19)17-15(22)18-14(10)20/h3-6,8H,7H2,1-2H3,(H2,17,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBZDVDGHXOPTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C=C2C(=O)NC(=S)NC2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-bromobenzyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5190648.png)
![7-[2-(4-chlorophenyl)-2-oxoethoxy]-6-ethyl-4-phenyl-2H-chromen-2-one](/img/structure/B5190650.png)
![2-bromo-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B5190671.png)
![10-methoxy-5-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5190673.png)
![2-chloro-N-{2-[3-(1H-pyrazol-1-yl)propyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}benzamide](/img/structure/B5190676.png)


![N-benzyl-2-{3-[oxo(1-pyrrolidinyl)acetyl]-1H-indol-1-yl}acetamide](/img/structure/B5190682.png)
![N-[2-(benzylthio)ethyl]-4-{[(4-chlorophenyl)thio]methyl}benzamide](/img/structure/B5190686.png)


![3-tert-butyl-7-[(2-hydroxyethyl)amino]-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B5190721.png)

![4-ethoxy-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5190730.png)